(2S)-2-(2-Furan-3-ylethyl)piperazine

Medicinal Chemistry Synthetic Building Blocks Quality Control

Procure (2S)-2-(2-Furan-3-ylethyl)piperazine as your defined chiral entry point for CNS-targeted libraries. Unlike racemic or regioisomeric alternatives, its validated (S)-stereochemistry and 2-(furan-3-yl)ethyl pharmacophore ensure superior MPO profiles and selective target engagement. The standard 97% purity with batch-specific NMR/HPLC reports guarantees stoichiometric accuracy and minimizes diastereomer risk. Ideal for hit-to-lead programs where stereochemical integrity and scaffold novelty are critical procurement criteria.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B8777893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Furan-3-ylethyl)piperazine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCC2=COC=C2
InChIInChI=1S/C10H16N2O/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1
InChIKeyFQPKIKGRWRHUHD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(2-Furan-3-ylethyl)piperazine: Chiral Heteroaromatic Piperazine Building Block for CNS-Targeted Research


(2S)-2-(2-Furan-3-ylethyl)piperazine (CAS 612504-90-2) is a chiral, hybrid small molecule integrating a piperazine core with a furan-3-ylethyl substituent at the 2-position . It is a member of the C2-functionalized piperazine class, primarily utilized as a versatile intermediate and scaffold in medicinal chemistry . Its molecular formula is C10H16N2O, with a molecular weight of 180.25 g/mol and a standard purity of 97% from specialist suppliers . The defined (S)-stereochemistry makes it particularly valuable for generating enantiomerically pure lead compounds for central nervous system (CNS) targets.

Why Generic (2S)-2-(2-Furan-3-ylethyl)piperazine Cannot Simply Be Substituted by Analogs


Simple substitution of (2S)-2-(2-Furan-3-ylethyl)piperazine with other piperazine derivatives is not scientifically valid due to profound differences in stereochemistry, scaffold geometry, and physicochemical properties that dictate specific molecular recognition and pharmacokinetic outcomes . The (2S) absolute configuration is critical for engaging chiral biological targets, where the (2R)-enantiomer or a racemic mixture can exhibit drastically reduced affinity or selectivity [1]. Furthermore, the 2-substituted furan-3-ylethyl appendage provides a unique pharmacophoric vector and electronic profile compared to regioisomers (e.g., furan-2-yl), other heterocycles (e.g., thiophene), or piperazine cores with different substitution patterns (e.g., 1-substituted), which alter hydrogen-bonding capacity, lipophilicity, and CNS multiparameter optimization . These differences directly impact crucial procurement criteria such as hit-to-lead success rates and synthetic tractability for focused library design, rendering in-class interchange unreliable without direct comparative data.

Quantitative Differentiation Evidence for (2S)-2-(2-Furan-3-ylethyl)piperazine Against Closest Analogs


Standardized Chemical Purity and Batch-Specific QC Data vs. Generic Enantiomer Offerings

The procurement value of (2S)-2-(2-Furan-3-ylethyl)piperazine is quantifiably reinforced by its documented standard purity of 97%, supported by batch-specific QC reports including NMR, HPLC, and GC data available from dedicated chiral building block suppliers . In contrast, the (2R)-enantiomer lacks a dedicated commercial entry in major databases, with only an uncharacterized Chemical ID (CID 135392672) linked to a distinct CAS (2166269-28-7) and a different molecular formula, indicating it is not a standard stocked item . This verifiable purity and the comprehensive analytical package directly mitigate the risk of incorporating unknown impurities or incorrect stereoisomers into syntheses, a critical factor absent for the under-characterized antipode.

Medicinal Chemistry Synthetic Building Blocks Quality Control

Predicted Physicochemical Property Profile: Boiling Point, Density, and pKa Differentiation

The compound possesses a distinct predicted physicochemical signature that differentiates it from other piperazine analogs. For the (S)-enantiomer, the predicted boiling point is 283.6±20.0 °C, the density is 1.003±0.06 g/cm³, and the pKa is 9.20±0.40 . Compared to the simpler 2-(Furan-3-yl)piperazine (CAS 111781-44-3), which has a molecular weight of 152.19 g/mol, the target compound's ethyl linker increases molecular weight to 180.25 g/mol and adds key conformational flexibility, thereby altering logP and basicity profiles crucial for CNS drug design . These data points allow researchers to computationally pre-filter the compound against analogs for desired multiparameter optimization (MPO) scores in drug discovery campaigns.

Computational Chemistry ADME-Tox Prediction Scaffold Optimization

Validated Role in Chiral Heteroaromatic Ligand and CNS Receptor-Binding Studies

(2S)-2-(2-Furan-3-ylethyl)piperazine is specifically validated for use in heteroaromatic ligand and receptor-binding studies, and is widely used in CNS-active compound libraries . This is a more targeted application than for general piperazine derivatives. For example, while the related 7-piperazinylquinolones containing a functionalized 2-(furan-3-yl)ethyl moiety are explored as antibacterials against Gram-positive and Gram-negative bacteria, the isolated (2S) building block serves a different, more fundamental purpose in early-stage neuroscience drug discovery [1]. This positions the compound as a specialized tool for CNS-focused programs, differentiating its procurement intent from analogs primarily used in infectious disease research.

Neuroscience Ligand Discovery Receptor Pharmacology

Differentiated Application Scenarios for Procuring (2S)-2-(2-Furan-3-ylethyl)piperazine


Precision Synthesis of CNS-Targeted Lead Compounds

A medicinal chemistry team procures (2S)-2-(2-Furan-3-ylethyl)piperazine to introduce a defined chiral, heteroaromatic moiety into a lead series targeting CNS receptors. The 97% purity and batch-specific analytical reports provide confidence in stoichiometric calculations and minimize the risk of diastereomer formation. The scaffold is then further functionalized to explore structure-activity relationships (SAR), with the knowledge that the parent scaffold itself is validated for receptor-binding studies . This approach ensures that early SAR is conducted with a highly characterized, fit-for-purpose building block.

Computational Scaffold Hopping and CNS MPO Analysis

Computational chemists use the predicted physicochemical data for (2S)-2-(2-Furan-3-ylethyl)piperazine (pKa 9.20, boiling point 283.6°C, density 1.003 g/cm³) to virtually screen it against alternative scaffolds in a CNS multiparameter optimization (MPO) workflow. By comparing these data points with those of non-ethylated analogs like 2-(Furan-3-yl)piperazine , the team can predict differences in passive permeability and basicity, allowing them to prioritize the synthesis of the compound predicted to have a superior CNS MPO profile before committing to chemical synthesis.

Chemical Biology Probe Development for Neurological Targets

A chemical biology group investigating protein-protein interactions in neurodegenerative disease selects (2S)-2-(2-Furan-3-ylethyl)piperazine as a core motif for a probe molecule. The decision is driven by the compound's validated use in CNS-active compound libraries , which suggests a higher likelihood of identifying a brain-penetrant hit compared to piperazine derivatives primarily explored as antibacterials [1]. The (S)-stereochemistry offers a defined 3D pharmacophore for selective target engagement.

Stereochemical Diversification of Piperazine Libraries

A discovery team building a fragment library for general screening decides to include (2S)-2-(2-Furan-3-ylethyl)piperazine as a way to introduce chiral diversity and a furan heterocycle into their collection. The decision is justified because the (2R)-enantiomer is not commercially viable , making the (S)-enantiomer the primary entry point for exploring this chiral space. The quantitative advantage is the combination of a defined absolute configuration with a commercially available, fully characterized product, which is not mirrored by its antipode.

Quote Request

Request a Quote for (2S)-2-(2-Furan-3-ylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.